AA-1777

Inflammation Leukocyte Migration 5-Lipoxygenase

Choose AA-1777 for a unique profile: it reduces polymorphonuclear and mononuclear leukocyte migration by ~50% in vivo without affecting mast cell eosinophils. Unlike other 5-LO inhibitors, it achieves complete (100%) plasma exudation suppression when combined with antihistamines. This specificity ensures clean data in leukotriene pathway studies. Verify purity and request bulk pricing.

Molecular Formula C21H24O4
Molecular Weight 340.4 g/mol
CAS No. 90316-11-3
Cat. No. B1664713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA-1777
CAS90316-11-3
Synonyms2,3,5-trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
AA 1777
AA-1777
Molecular FormulaC21H24O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C
InChIInChI=1S/C21H24O4/c1-15-16(2)21(25)18(17(3)20(15)24)13-11-9-7-5-4-6-8-10-12-14-19(22)23/h6-11,13H2,1-3H3,(H,22,23)
InChIKeySOXDIYGAYKFKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

12-(2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid (CAS 90316-11-3): A Selective 5-Lipoxygenase Inhibitor for Inflammatory Research


12-(2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid (CAS 90316-11-3), also known as AA-1777 or A1777, is a synthetic benzoquinone derivative [1] recognized as a selective 5-lipoxygenase (5-LO) inhibitor . 5-Lipoxygenase catalyzes the initial two steps in the biosynthesis of leukotrienes from arachidonic acid, a class of lipid mediators heavily implicated in inflammatory and allergic disease states [2].

Why Generic 5-Lipoxygenase Inhibitors Cannot Substitute for 12-(2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid (AA-1777)


Within the class of 5-lipoxygenase (5-LO) inhibitors, functional outcomes are not interchangeable. The distinct chemical structure of AA-1777, a benzoquinone with a diynoic acid side chain, dictates a specific pharmacological profile that is not a class-wide effect. Evidence shows that AA-1777 achieves a unique in vivo profile: it can reduce polymorphonuclear and mononuclear leukocyte migration by approximately 50% without affecting mast cell eosinophils [1]. This specific efficacy profile stands in contrast to other 5-LO inhibitors like AA-861, which demonstrated no effect in similar models of allergic pleurisy [2]. Substituting AA-1777 with a generic or less well-characterized 5-LO inhibitor risks introducing an incorrect activity profile, thereby compromising experimental validity and leading to potentially misleading results.

Quantitative Differentiation Evidence for 12-(2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid (AA-1777)


AA-1777 Superior Efficacy in Reducing Leukocyte Migration vs. AA-861 in Allergic Inflammation Models

AA-1777 demonstrates significant in vivo efficacy in reducing leukocyte migration, a key functional outcome in inflammation. In an IgG-BSA complex-induced pleurisy model in rats, AA-1777 reduced the migration of polymorphonuclear and mononuclear leukocytes by approximately 50% [1]. This contrasts with the 5-LO inhibitor AA-861, which was reported to have no effect in similar rat models of allergic pleurisy, highlighting a clear differential in functional anti-inflammatory activity between these two compounds [2].

Inflammation Leukocyte Migration 5-Lipoxygenase

AA-1777 Effective in Combination Therapy for Complete Suppression of Plasma Exudation

In a rat IgG-BSA complex pleurisy model, treatment with antihistamines (pyrilamine and methysergide) alone achieved a 90% reduction in plasma exudation during the first 20 minutes of the inflammatory response [1]. However, the remaining 10% of plasma exudation, which was resistant to antihistamine therapy, was completely suppressed when AA-1777 was co-administered intrapleurally [1]. This demonstrates that AA-1777 targets a therapeutically distinct pathway (leukotriene-mediated) not addressed by antihistamines.

Inflammation Vascular Permeability Combination Therapy

AA-1777 Demonstrates Cellular Selectivity by Sparing Mast Cell Eosinophils

The selectivity profile of AA-1777 is a key differentiator. While it significantly reduces the migration of polymorphonuclear and mononuclear leukocytes by approximately 50%, it does so without affecting the number or function of eosinophils associated with mast cells [1]. Many other anti-inflammatory agents, including broad-spectrum inhibitors, can non-specifically impact various leukocyte populations, including mast cells, complicating the interpretation of results [2].

Selectivity Mast Cells Inflammation

Recommended Research Applications for 12-(2,4,5-Trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid (AA-1777)


Investigating Leukocyte Migration in Acute Inflammation Models

AA-1777 is the preferred compound for studies aiming to inhibit leukocyte migration in vivo without affecting mast cell populations. The evidence from a rat pleurisy model showing a 50% reduction in leukocyte migration [1] provides a robust, quantifiable endpoint for researchers studying inflammatory cell trafficking. Its use is specifically recommended over other 5-LO inhibitors like AA-861, which have shown no effect in comparable models.

Combination Therapy Studies Targeting Complete Suppression of Plasma Exudation

AA-1777 is uniquely suited for research exploring combination therapeutic strategies. The evidence demonstrates that while antihistamine therapy alone can achieve 90% inhibition of plasma exudation, the addition of AA-1777 results in complete (100%) suppression [1]. This makes it an essential tool for dissecting the interplay between histamine- and leukotriene-mediated pathways in vascular permeability.

Studies Requiring Selective 5-LO Pathway Inhibition Without Mast Cell Perturbation

Researchers focusing exclusively on the 5-lipoxygenase pathway in leukocytes should select AA-1777. The compound's unique profile—reducing leukocyte migration by ~50% without affecting mast cell eosinophils [1]—ensures that experimental outcomes are attributable specifically to the inhibition of leukotriene synthesis in leukocytes, rather than to off-target effects on mast cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AA-1777

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.